Lipophilicity (LogP) Comparison: Cyclohexyl vs. Methyl vs. Amino Substituents
The calculated LogP value for 3-bromo-4-(cyclohexylamino)benzoic acid is 3.96, which is 1.70 units higher than the methyl analog (2.26) and 2.48 units higher than the unsubstituted amino analog (1.48) [1]. This significant increase in lipophilicity is directly attributable to the presence of the cyclohexyl group.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.96 |
| Comparator Or Baseline | 3-Bromo-4-(methylamino)benzoic acid: 2.26; 3-Bromo-4-aminobenzoic acid: 1.48 |
| Quantified Difference | +1.70 (vs. methyl); +2.48 (vs. amino) |
| Conditions | Calculated values; source: ChemSrc (target and methyl analog) and ChemExper (amino analog) |
Why This Matters
Higher LogP correlates with enhanced passive membrane diffusion, making this compound a preferred starting point for designing cell-permeable probes or for improving the oral bioavailability of derived lead compounds.
- [1] ChemExper. 3-Bromo-4-aminobenzoic acid (CAS 631817-5G). https://mastersearch.chemexper.com/ (accessed April 16, 2026). View Source
